(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
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Overview
Description
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol is a rare monosaccharide with the chemical structure 2,6-dideoxy-3-C-methyl-3-O-methyl-xylo-hexose . It is a derivative of xylose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves several steps. One of the primary methods includes the reaction of a precursor compound with N-bromosuccinimide to form methyl 4-O-benzoyl-6-bromo-2,6-dideoxy-3-C-methyl-3-O-methyl-α-D-xylo-hexopyranoside. This intermediate is then subjected to catalytic debenzoylation and reductive debromination to yield methyl α-D-arcanoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced organic synthesis techniques and catalytic processes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as N-bromosuccinimide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and halogenated compounds
Scientific Research Applications
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its use in drug development.
Mechanism of Action
The mechanism of action of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
D-Allose: Another rare sugar with similar structural properties.
D-Altrose: A stereoisomer of D-Allose with distinct biological activities.
D-Idose:
Uniqueness of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-C position and the absence of hydroxyl groups at the 2 and 6 positions.
Properties
CAS No. |
19231-36-8 |
---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.212 |
IUPAC Name |
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7+,8+/m1/s1 |
InChI Key |
YHVUVJYEERGYNU-BJLRKGDGSA-N |
SMILES |
CC1C(C(CC(O1)O)(C)OC)O |
Origin of Product |
United States |
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